Pyranonigrin A

Description

Pyranonigrin A has been reported in Aspergillus niger with data available.

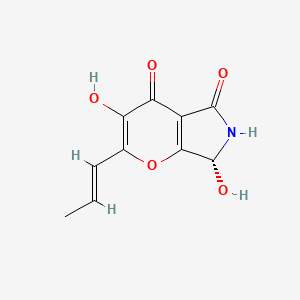

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(7R)-3,7-dihydroxy-2-[(E)-prop-1-enyl]-6,7-dihydropyrano[2,3-c]pyrrole-4,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c1-2-3-4-6(12)7(13)5-8(16-4)10(15)11-9(5)14/h2-3,10,12,15H,1H3,(H,11,14)/b3-2+/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALBJWDVDNROSF-VMZHVLLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(C(=O)C2=C(O1)C(NC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=C(C(=O)C2=C(O1)[C@H](NC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017485 | |

| Record name | Pyranonigrin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773855-65-5 | |

| Record name | (7R)-6,7-Dihydro-3,7-dihydroxy-2-(1E)-1-propen-1-ylpyrano[2,3-c]pyrrole-4,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773855-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyranonigrin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Pyranonigrin A

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyranonigrin A is a fungal secondary metabolite first isolated from Aspergillus niger. It belongs to a family of antioxidative compounds characterized by a rare pyrano[2,3-c]pyrrole bicyclic skeleton.[1] Initial structural reports were later reassessed and corrected, with the definitive structure and absolute stereochemistry now fully established.[2] This guide provides a comprehensive overview of the chemical structure of Pyranonigrin A, presenting key quantitative data, detailed experimental protocols for its isolation and characterization, and visual diagrams of its biosynthetic pathway and experimental workflow.

Chemical Structure and Properties

The chemical structure of Pyranonigrin A was definitively elucidated through extensive spectroscopic analysis. The initially proposed structure was revised, and the correct structure was confirmed, including its absolute configuration.[2]

IUPAC Name: (7R)-3,7-dihydroxy-2-[(1E)-prop-1-enyl]-6,7-dihydropyrano[2,3-c]pyrrole-4,5-dione.[2]

Core Scaffold: The molecule is built upon a unique pyrano[2,3-c]pyrrole bicyclic core, which is sparsely found in nature.[3] This scaffold consists of a fused γ-pyrone and a pyrrolidinone ring system.

Key Functional Groups:

-

A tetramic acid moiety within the pyrrolidinone ring.

-

An enol group at position C-3.

-

A secondary alcohol at the chiral center C-7.

-

An (E)-propenyl side chain at position C-2.

Figure 1: The correct chemical structure of Pyranonigrin A.

Physicochemical and Spectroscopic Data

Quantitative data for Pyranonigrin A is summarized below. The variance in optical rotation values is attributed to differing sample concentrations during measurement.

Table 1: Physicochemical Properties of Pyranonigrin A

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₀H₉NO₅ | |

| Molecular Weight | 223.18 g/mol | |

| Optical Rotation | [α]²⁵D +38 (c=0.1, MeOH) |

| | [α]²⁶D +20 (c=1.0, MeOH) | |

Table 2: Spectroscopic Data for Pyranonigrin A

| Spectroscopic Method | Observed Data | Reference(s) |

|---|---|---|

| ¹H and ¹³C NMR | The complete assignment is available in the supplementary data of the cited literature. | |

| High-Resolution MS | [M+H]⁺ m/z = 224 |

| UV Maxima (MeOH) | 215, 253, 295 nm | |

Experimental Protocols

Isolation of Pyranonigrin A from Aspergillus tubingensis AN103

The following protocol is a representative method for the isolation of Pyranonigrin A from a fungal source.

-

Fungal Fermentation:

-

Inoculate Aspergillus tubingensis strain AN103 onto a solid rice medium.

-

Incubate the culture under appropriate conditions to allow for fungal growth and secondary metabolite production.

-

-

Extraction:

-

Following the fermentation period, harvest the fungal culture.

-

Perform an exhaustive extraction of the solid culture with ethyl acetate (B1210297) (EtOAc).

-

Combine the organic extracts and evaporate the solvent in vacuo to yield a crude extract.

-

-

Purification:

-

Subject the crude extract to chromatographic separation.

-

Utilize techniques such as High-Performance Liquid Chromatography (HPLC) to purify Pyranonigrin A from other metabolites.

-

Monitor fractions using UV detection and mass spectrometry to identify those containing the compound of interest.

-

Structural Elucidation Methodology

The definitive structure of Pyranonigrin A was determined using a combination of modern analytical techniques.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and establish the molecular formula (C₁₀H₉NO₅).

-

NMR Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) experiments are performed to elucidate the planar structure, establishing the connectivity of all atoms in the molecule.

-

Electronic Circular Dichroism (ECD): The absolute configuration at the C-7 stereocenter is determined by comparing the experimental ECD spectrum with theoretical values calculated via time-dependent density functional theory (TD-DFT). This analysis confirmed the (7R) configuration.

Biosynthesis and Workflow Visualizations

Biosynthetic Pathway of Pyranonigrin A

The biosynthesis of Pyranonigrin A is orchestrated by a dedicated gene cluster (pyr). The pathway involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) and subsequent tailoring enzymes.

-

Backbone Synthesis: The PKS-NRPS hybrid enzyme, PyrA , synthesizes a tetramic acid precursor by condensing four units of acetate with one unit of glycine.

-

Cyclization: A flavin-dependent monooxygenase, PyrC , catalyzes an epoxidation-mediated cyclization to form the characteristic pyrano[2,3-c]pyrrole core.

-

Final Modifications: A cytochrome P450 oxidase, PyrB , performs the final two steps: a dehydrogenation and a hydroxylation, to yield the final Pyranonigrin A molecule.

Experimental Workflow

The logical flow for the isolation and structural confirmation of Pyranonigrin A from a fungal source is depicted below.

References

Pyranonigrin A: A Fungal Polyketide-Peptide Hybrid with Antioxidant Potential

An In-depth Technical Guide on the Discovery, Origin, and Bioactivity of Pyranonigrin A

Abstract

Pyranonigrin A is a fungal secondary metabolite belonging to the pyranonigrin family, characterized by a unique pyrano[2,3-c]pyrrole bicyclic skeleton. First isolated from Aspergillus niger, its biosynthetic pathway has been elucidated through genome mining in Penicillium thymicola. The molecule is synthesized by a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme. Pyranonigrin A is recognized for its antioxidant and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activities.[1] This technical guide provides a comprehensive overview of the discovery, fungal origin, biosynthetic pathway, and known biological activities of Pyranonigrin A, supported by detailed experimental protocols and quantitative data.

Discovery and Origin

Pyranonigrin A is a naturally occurring compound first reported as a secondary metabolite from the fungus Aspergillus niger.[1] It is part of a larger family of antioxidative compounds that share a distinctive pyrano[2,3-c]pyrrole core, a structure rarely found in nature.[1] While initially identified from A. niger, subsequent research and genome mining efforts led to the identification of the complete biosynthetic gene cluster (BGC) for Pyranonigrin A in Penicillium thymicola IBT 5891.[1] This discovery was significant as P. thymicola was not previously known to produce pyranonigrin family compounds.[1]

The structure of Pyranonigrin A was subject to revision after its initial discovery. Detailed spectroscopic analysis, including electronic circular dichroism measurements, led to the corrected assignment of its absolute configuration as (7R)-3,7-dihydroxy-2-[(1E)-prop-1-enyl]-6,7-dihydropyrano[2,3-c]pyrrole-4,5-dione.

An interesting finding is the enhanced production of Pyranonigrin A by an A. niger strain isolated from the International Space Station (ISS), suggesting a potential role for this antioxidant in protecting the fungus from environmental stressors like radiation.

Table 1: Physicochemical and Production Data for Pyranonigrin A

| Property | Value | Source Organism(s) | Reference(s) |

| Molecular Formula | C₁₁H₁₁NO₅ | Aspergillus niger, Penicillium thymicola | |

| Molecular Weight | 237.21 g/mol | Aspergillus niger, Penicillium thymicola | [1] |

| Optical Rotation | [α]D25 +38 (c=1.0 mg/dL, MeOH) | Aspergillus niger | [1] |

| Optical Rotation | [α]D26 +20 (c=10.0 mg/dL, MeOH) | Heterologously expressed in Aspergillus nidulans | [1] |

| Production Yield | 0.1 mg/L | Aspergillus nidulans (Heterologous Expression) | [1] |

| Production Yield | 3 mg/L | Penicillium thymicola (Starch-supplemented medium) | [1] |

Biosynthesis

The biosynthesis of Pyranonigrin A is governed by a dedicated biosynthetic gene cluster, designated the pyr cluster, identified in P. thymicola.[1] Isotope labeling studies have shown that the molecular backbone is derived from four acetate (B1210297) units and one glycine (B1666218) unit.[1] This points to the involvement of a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) enzyme system.[1]

Subsequent heterologous expression and gene deletion experiments confirmed that a minimal set of four genes—pyrA, pyrB, pyrC, and pyrD—is sufficient for the biosynthesis.[1]

-

pyrA : Encodes the central PKS-NRPS hybrid enzyme. The PKS module iteratively assembles a polyketide chain from one acetyl-CoA and three malonyl-CoA units. The NRPS module then incorporates a glycine unit.[1]

-

pyrB : Encodes a Cytochrome P450 monooxygenase.

-

pyrC : Encodes a flavin-dependent monooxygenase.

-

pyrD : Encodes a hydrolase.

The proposed biosynthetic pathway begins with the PyrA megasynthase assembling the polyketide-peptide backbone. This is followed by a series of enzymatic modifications including cyclization, oxidation, and hydroxylation, catalyzed by PyrB, PyrC, and PyrD, to form the final Pyranonigrin A structure.

Biological Activity

Table 2: Bioactivity Data for Pyranonigrin A and Related Compounds

| Compound/Extract | Bioactivity Type | Assay/Target Organism(s) | Result (MIC, EC₅₀, etc.) | Reference(s) |

| Pyranonigrin A | Antioxidant | DPPH Radical Scavenging | Qualitatively active | [1] |

| Pyranonigrin L | Antioxidant | Antioxidative Activity Assay | EC₅₀ = 553 μM | [2] |

| Pyranonigrin A & F | Antimicrobial | Staphylococcus aureus | MIC = 0.5 µg/mL | [3] |

| Pyranonigrin A | Antimicrobial | Human and plant pathogens (unspecified) | Significant activity reported | |

| Aspergillus tubingensis Extract (contains Pyranonigrin A) | Antimicrobial | Vibrio species | MIC = 0.5 - 1.0 µg/mL |

Proposed Anti-inflammatory Signaling Pathway

The antioxidant properties of compounds like Pyranonigrin A suggest a potential role in mitigating inflammation, which is often driven by oxidative stress. A common mechanism for anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Activation of NF-κB in immune cells like macrophages by stimuli such as lipopolysaccharide (LPS) leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes produce key inflammatory mediators, nitric oxide (NO) and prostaglandins, respectively.

While not directly demonstrated for Pyranonigrin A, it is plausible that its radical scavenging ability could interfere with the activation of the NF-κB pathway, thereby downregulating the expression of iNOS and COX-2 and reducing the inflammatory response.

Experimental Protocols

This section details the generalized methodologies for the discovery, isolation, and characterization of Pyranonigrin A, synthesized from published literature.

Fungal Cultivation and Extraction

-

Inoculation and Fermentation : Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or a specialized production medium supplemented with starch) with spores or mycelial plugs of the producing fungal strain (P. thymicola or A. niger).

-

Incubation : Incubate the culture flasks at 25-30°C for 7-14 days with shaking (e.g., 200 rpm) or in static culture, depending on the optimal conditions for the specific strain.

-

Extraction : After the incubation period, separate the mycelia from the culture broth by filtration.

-

Broth Extraction : Acidify the culture filtrate (e.g., to pH < 2 with HCl) and extract 2-3 times with an equal volume of an organic solvent such as ethyl acetate (EtOAc).

-

Mycelial Extraction : Homogenize the mycelia and extract with a polar solvent like methanol (B129727) or acetone, followed by partitioning with EtOAc.

-

-

Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and evaporate the solvent under reduced pressure to yield a crude extract.

Isolation and Purification

-

Initial Fractionation : Subject the crude extract to column chromatography using a silica (B1680970) gel or C18 (ODS) stationary phase. Elute with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity with ethyl acetate and/or methanol.

-

Bioassay-Guided Fractionation (Optional) : Test the resulting fractions for antioxidant or antimicrobial activity to guide the purification process toward the active compounds.

-

High-Performance Liquid Chromatography (HPLC) : Purify the active fraction(s) using reversed-phase HPLC (e.g., C18 column).

-

Mobile Phase : Use a gradient of water and acetonitrile (B52724) (ACN) or methanol, often with a small percentage of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Detection : Monitor the elution profile using a UV-Vis detector at wavelengths relevant to Pyranonigrin A's chromophore (e.g., 254 nm and 300 nm).

-

-

Compound Collection : Collect the peak corresponding to Pyranonigrin A and evaporate the solvent to obtain the pure compound.

Structural Elucidation

-

Mass Spectrometry (MS) : Determine the molecular weight and molecular formula using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Elucidate the chemical structure by acquiring 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. Samples are typically dissolved in a deuterated solvent like DMSO-d₆ or methanol-d₄.

-

Chiroptical Analysis : Determine the absolute configuration using optical rotation and circular dichroism (CD) spectroscopy, often compared with quantum chemical calculations.

Gene Cluster Identification and Functional Analysis

-

Heterologous Expression :

-

Amplify the entire pyr gene cluster from the genomic DNA of P. thymicola.

-

Clone the cluster into a suitable fungal expression vector (e.g., an AMA1-based plasmid).

-

Transform the vector into a well-characterized heterologous host, such as Aspergillus nidulans.

-

Culture the transformants and analyze the extracts by LC-MS to detect the production of new secondary metabolites corresponding to the mass of Pyranonigrin A.[1]

-

-

Gene Deletion :

-

Construct a gene deletion cassette containing a selectable marker (e.g., pyrG) flanked by sequences homologous to the regions upstream and downstream of the target gene (e.g., pyrA).

-

Transform the cassette into the wild-type P. thymicola.

-

Select for transformants where homologous recombination has replaced the target gene with the deletion cassette.

-

Confirm the gene deletion by PCR and analyze the mutant's metabolic profile to verify the loss of Pyranonigrin A production.[1]

-

Conclusion

Pyranonigrin A stands as a noteworthy example of a fungal-derived natural product whose discovery and biosynthetic understanding have been greatly advanced by modern genome mining techniques. Its core structure, a rare pyrano[2,3-c]pyrrole skeleton, is assembled by a PKS-NRPS hybrid system. The compound's established role as an antioxidant and radical scavenger, coupled with the antimicrobial activities observed in related compounds, marks it as a molecule of interest for further investigation in drug development and food science. The detailed elucidation of its biosynthetic pathway not only provides a roadmap for potential bioengineering efforts to create novel analogs but also highlights the vast, untapped chemical diversity encoded within fungal genomes. Future research should focus on quantifying the specific bioactivities of pure Pyranonigrin A and exploring its potential therapeutic applications, particularly in the context of inflammation and oxidative stress-related conditions.

References

- 1. Studies on pyranonigrins-isolation of pyranonigrin E and biosynthetic studies on pyranonigrin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyranonigrin L, a New Antioxidant, Produced by the Hot Spring-derived Fungus Penicillium adametzii BF-0003 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Pyranonigrin A: A Technical Guide to the Fungal Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyranonigrin A is a secondary metabolite produced by the fungus Aspergillus niger and has also been identified in Penicillium species.[1][2] It belongs to the pyranonigrin family of compounds, which are characterized by a unique pyrano[2,3-c]pyrrole bicyclic skeleton, a structural motif rarely found in nature.[3] First isolated from rice mold starters, Pyranonigrin A has garnered interest for its notable biological activities, particularly its antioxidant properties.[3][4] This technical guide provides a comprehensive overview of Pyranonigrin A, focusing on its biosynthesis, biological activity, and the experimental methodologies used for its study. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams.

Biosynthesis of Pyranonigrin A

The biosynthesis of Pyranonigrin A is orchestrated by a dedicated biosynthetic gene cluster (BGC), often referred to as the 'pyr' cluster. Isotope labeling studies have revealed that the molecular backbone of Pyranonigrin A is derived from four acetate (B1210297) units and one unit of glycine (B1666218).[3] This assembly is carried out by a central hybrid enzyme—a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS).

The core pyr gene cluster essential for Pyranonigrin A biosynthesis consists of four key genes:

-

pyrA : Encodes the central PKS-NRPS hybrid enzyme responsible for assembling the polyketide-peptide backbone.

-

pyrB : Encodes a Cytochrome P450 monooxygenase, which is proposed to catalyze dehydrogenation and hydroxylation steps.

-

pyrC : Encodes a flavin-dependent monooxygenase, likely responsible for an epoxidation-mediated cyclization to form the characteristic pyrano[2,3-c]pyrrole core.

-

pyrD : Encodes a hydrolase, which may be involved in the Dieckmann condensation to release the polyketide-non-ribosomal peptide chain and form the tetramic acid moiety.

The biosynthetic process begins with the PKS-NRPS hybrid enzyme (PyrA) incorporating one acetyl-CoA, three malonyl-CoA units, and one glycine unit to form a linear precursor. This precursor then undergoes a series of enzyme-catalyzed modifications, including cyclization and oxidation events mediated by PyrC and PyrB, to yield the final Pyranonigrin A structure.

Biological Activity and Potential Applications

Pyranonigrin A exhibits several biological activities, with its antioxidant and antimicrobial properties being the most studied.

Antioxidant Activity

Pyranonigrin A is a known antioxidant, demonstrating efficacy as a 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging agent.[3] This activity is attributed to its chemical structure, which can neutralize free radicals, thereby mitigating oxidative stress. The antioxidant potential of pyranonigrins suggests their utility in applications where oxidative damage is a concern, such as in nutraceuticals or as potential therapeutic agents for inflammation-related conditions. A structurally related compound, Pyranonigrin L, was found to have an EC₅₀ value of 553 μM in an antioxidant assay.[5]

Antimicrobial Activity

The antimicrobial properties of Pyranonigrin A have been reported, though with some conflicting data in the literature. Some studies describe potent activity against a range of human and plant pathogens.[1] However, a key study by Meng et al. (2015) reported a Minimum Inhibitory Concentration (MIC) of 0.5 mg/mL (500 µg/mL) against Staphylococcus aureus, indicating moderate, rather than potent, activity.[1] This suggests that while Pyranonigrin A possesses antimicrobial properties, its efficacy may be specific to certain strains or conditions and warrants further investigation for drug development purposes.

Potential Effects on Cellular Signaling Pathways

Direct experimental evidence detailing the effects of Pyranonigrin A on specific cellular signaling pathways is currently lacking. However, based on its established antioxidant activity, a potential mechanism of action can be hypothesized. Many critical signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, are redox-sensitive. Oxidative stress is a known activator of the NF-κB pathway, which in turn upregulates the expression of pro-inflammatory cytokines, adhesion molecules, and anti-apoptotic proteins.

An antioxidant like Pyranonigrin A could theoretically modulate this pathway by reducing the intracellular concentration of reactive oxygen species (ROS). By quenching ROS, Pyranonigrin A could prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This would block NF-κB's translocation to the nucleus, thereby downregulating the expression of its target inflammatory genes. This proposed mechanism, while plausible, requires direct experimental validation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification of the Pyranonigrin A Biosynthetic Gene Cluster by Genome Mining in Penicillium thymicola IBT 5891 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Metabolomic Analysis of Aspergillus niger Isolated From the International Space Station Reveals Enhanced Production Levels of the Antioxidant Pyranonigrin A [frontiersin.org]

- 5. Pyranonigrin L, a New Antioxidant, Produced by the Hot Spring-derived Fungus Penicillium adametzii BF-0003 - PubMed [pubmed.ncbi.nlm.nih.gov]

Penicillium thymicola: A Promising Source of the Bioactive Polyketide Pyranonigrin A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyranonigrin A, a polyketide-nonribosomal peptide hybrid metabolite, has garnered significant interest within the scientific community due to its notable antioxidant properties. Originally identified from Aspergillus niger, recent genomic studies have unveiled Penicillium thymicola as a potent producer of this valuable compound. This technical guide provides a comprehensive overview of Penicillium thymicola as a source of Pyranonigrin A, detailing its biosynthesis, cultivation, extraction, purification, and analytical characterization. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product discovery and drug development.

Introduction

Fungi are a rich and diverse source of secondary metabolites with a wide range of biological activities. Among these, Penicillium thymicola, a plant endophytic fungus, has emerged as a significant producer of Pyranonigrin A.[1] This compound belongs to the pyranonigrin family, which is characterized by a unique pyrano[2,3-c]pyrrole bicyclic skeleton.[1] The antioxidant activity of Pyranonigrin A makes it a compelling candidate for further investigation in various therapeutic areas. This guide offers a detailed exploration of the methodologies and scientific understanding surrounding the production of Pyranonigrin A from P. thymicola.

Biosynthesis of Pyranonigrin A in Penicillium thymicola

The production of Pyranonigrin A in P. thymicola is governed by a specific biosynthetic gene cluster (BGC).[2] Isotope labeling studies have shown that the backbone of Pyranonigrin A is derived from four acetate (B1210297) units and one glycine (B1666218) unit, indicating the involvement of a polyketide synthase (PKS) and a nonribosomal peptide synthetase (NRPS) hybrid enzyme.[1]

The key enzymes encoded by the pyr gene cluster and their proposed roles in the biosynthetic pathway are:

-

PyrA (PKS-NRPS): A hybrid enzyme that synthesizes a tetramic acid intermediate from acetate and glycine precursors.[1]

-

PyrC (Flavin-dependent monooxygenase): This enzyme is proposed to catalyze an epoxidation-mediated cyclization to form the characteristic pyrano[2,3-c]pyrrole core.[1]

-

PyrB (Cytochrome P450 oxidase): Believed to be responsible for the final tailoring steps of dehydrogenation and hydroxylation to yield Pyranonigrin A.[1][2]

Experimental Protocols

This section provides detailed methodologies for the cultivation of Penicillium thymicola and the subsequent isolation and purification of Pyranonigrin A.

Fungal Strain and Culture Conditions

-

Fungal Strain: Penicillium thymicola IBT 5891.[1]

-

Inoculum Preparation:

-

Grow P. thymicola on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until sporulation is observed.

-

Harvest spores by flooding the plate with sterile 0.85% saline solution containing 0.01% Tween 80 and gently scraping the surface with a sterile loop.

-

Filter the spore suspension through sterile glass wool to remove mycelial fragments.

-

Adjust the spore concentration to approximately 1 x 10^7 spores/mL using a hemocytometer.

-

-

Submerged Fermentation:

-

Prepare a suitable liquid medium. While the original study mentions an "alantrypinone production medium," a standard fungal medium such as Potato Dextrose Broth (PDB) or Czapek-Dox Broth can be used as a base.

-

Supplement the chosen medium with starch to enhance Pyranonigrin A production.[1]

-

Inoculate 100 mL of the sterile medium in 250 mL Erlenmeyer flasks with 1 mL of the spore suspension.

-

Incubate the flasks on a rotary shaker at 150-200 rpm and 25-28°C for 7-14 days.

-

Extraction of Pyranonigrin A

-

After the incubation period, separate the mycelial biomass from the culture broth by filtration through cheesecloth or by centrifugation.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of Pyranonigrin A

-

Silica (B1680970) Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or dichloromethane).

-

Adsorb the dissolved extract onto a small amount of silica gel.

-

Prepare a silica gel column packed in a non-polar solvent such as hexane (B92381) or petroleum ether.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a stepwise gradient of increasing polarity, for example, from 100% petroleum ether to a mixture of petroleum ether and ethyl acetate, and then to 100% ethyl acetate, followed by a gradient of ethyl acetate and methanol (B129727).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Pool the fractions containing Pyranonigrin A based on the TLC profile.

-

-

Size-Exclusion Chromatography:

-

Further purify the pooled fractions using a Sephadex LH-20 column with methanol as the eluent to remove impurities of different molecular sizes.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Perform final purification using a preparative or semi-preparative reverse-phase HPLC system (e.g., C18 column).

-

Use a gradient of methanol and water or acetonitrile (B52724) and water as the mobile phase.

-

Monitor the elution at the UV absorbance maximum of Pyranonigrin A.

-

Collect the peak corresponding to Pyranonigrin A and concentrate to obtain the pure compound.

-

Quantitative Data

The production of Pyranonigrin A from Penicillium thymicola is significantly influenced by the culture conditions. The following table summarizes the reported yield under specific conditions. Further optimization of media composition, temperature, pH, and aeration could potentially lead to higher yields.

| Fungal Strain | Culture Medium | Incubation Time | Yield of Pyranonigrin A | Reference |

| Penicillium thymicola IBT 5891 | Alantrypinone production medium + Starch | Not specified | 3 mg/L | [1] |

| Aspergillus nidulans (heterologous host) | - | 4 days | 0.1 mg/L | [1] |

Analytical Characterization

The structural elucidation and confirmation of Pyranonigrin A are typically performed using a combination of spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): Used for both purification and analytical quantification. A reverse-phase C18 column with a mobile phase gradient of acetonitrile/water or methanol/water is commonly employed.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound. Pyranonigrin A has a molecular weight of 223 g/mol .[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the detailed chemical structure and stereochemistry of Pyranonigrin A.[1]

Conclusion

Penicillium thymicola represents a valuable and readily accessible source for the production of the antioxidant compound Pyranonigrin A. The identification of its biosynthetic gene cluster opens avenues for genetic engineering and synthetic biology approaches to enhance production yields. The experimental protocols outlined in this guide provide a solid foundation for researchers to cultivate P. thymicola, and to isolate and purify Pyranonigrin A for further biological and pharmacological evaluation. Continued research into the optimization of fermentation conditions and the exploration of the full therapeutic potential of Pyranonigrin A is highly encouraged.

References

An In-depth Technical Guide to the Biosynthetic Gene Cluster of Pyranonigrin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic gene cluster responsible for the production of Pyranonigrin A, a polyketide-nonribosomal peptide hybrid molecule with antioxidant properties. This document details the genetic organization, proposed biosynthetic pathway, quantitative production data, and key experimental methodologies used to elucidate the function of this cluster.

Introduction

Pyranonigrin A is a secondary metabolite originally isolated from Aspergillus niger, featuring a unique pyrano[2,3-c]pyrrole bicyclic skeleton.[1] Isotope labeling studies have revealed its backbone is derived from four acetate (B1210297) units and one glycine (B1666218) unit, suggesting the involvement of a polyketide synthase (PKS) and a nonribosomal peptide synthetase (NRPS).[1] The biosynthetic gene cluster (pyr) responsible for its production was first identified in Penicillium thymicola IBT 5891 through genome mining.[1] Subsequent heterologous expression and gene knockout studies have confirmed the minimal set of genes required for its biosynthesis and have led to a proposed pathway.[1]

Genetic Organization of the pyr Cluster

The Pyranonigrin A biosynthetic gene cluster (pyr) in Penicillium thymicola consists of four core genes essential for its production: pyrA, pyrB, pyrC, and pyrD.[1] Transcriptional analysis has shown that these genes are expressed under Pyranonigrin A-producing conditions.

Table 1: Genes of the Pyranonigrin A Biosynthetic Gene Cluster and their Putative Functions.

| Gene | Encoded Protein | Putative Function |

| pyrA | Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) | Assembles the polyketide-amino acid backbone from acetyl-CoA, malonyl-CoA, and glycine to form a tetramic acid intermediate. |

| pyrB | Cytochrome P450 Monooxygenase | Catalyzes the final dehydrogenation and hydroxylation steps to complete the formation of Pyranonigrin A. |

| pyrC | Flavin-dependent Monooxygenase | Performs an epoxidation-mediated cyclization of the tetramic acid intermediate to form the characteristic pyrano[2,3-c]pyrrole core. |

| pyrD | Hydrolase | Potentially involved in the cyclization and release of the polyketide-amino acid chain from the PKS-NRPS enzyme. |

Proposed Biosynthetic Pathway of Pyranonigrin A

The biosynthesis of Pyranonigrin A is proposed to proceed through a series of enzymatic reactions, beginning with the assembly of the core structure by the PKS-NRPS hybrid enzyme, PyrA, followed by modifications by tailoring enzymes.

Caption: Proposed biosynthetic pathway of Pyranonigrin A.

Quantitative Data

The production of Pyranonigrin A has been quantified in both its native producer and heterologous hosts.

Table 2: Production Titers of Pyranonigrin A and Related Compounds.

| Compound | Producer Strain | Host Strain | Titer (mg/L) | Reference |

| Pyranonigrin A | Penicillium thymicola IBT 5891 | Native | 3 | |

| Pyranonigrin A | Heterologous expression of pyr cluster | Aspergillus nidulans A1145 | 0.1 | |

| Pyranonigrin E | Engineered Aspergillus niger (overexpression of pynR) | Aspergillus niger A1179 | 1000 |

Experimental Protocols

The elucidation of the Pyranonigrin A biosynthetic gene cluster has relied on key molecular biology techniques, including gene knockout in the native producer and heterologous expression in a model fungal host.

Gene Knockout of pyrA in Penicillium thymicola

The pyrA gene was deleted from P. thymicola using a gene replacement strategy. This method involves transforming the fungal protoplasts with a knockout cassette containing a selectable marker flanked by homologous regions of the target gene.

Caption: Workflow for pyrA gene knockout in P. thymicola.

Heterologous Expression of the pyr Cluster in Aspergillus nidulans

The entire pyr gene cluster was heterologously expressed in A. nidulans to confirm its role in Pyranonigrin A biosynthesis. This involved cloning the cluster genes into expression vectors and transforming them into a suitable A. nidulans host strain.

Caption: Workflow for heterologous expression of the pyr cluster.

Regulatory Mechanisms

The transcriptional regulation of the Pyranonigrin A biosynthetic gene cluster in P. thymicola is not yet fully understood. While the biosynthesis of the related compound, Pyranonigrin E, in Aspergillus niger is controlled by a pathway-specific transcriptional regulator, PynR, a homologous regulator for the pyr cluster has not been experimentally confirmed. Further research is needed to identify the specific transcription factors and signaling pathways that govern the expression of the pyr genes in P. thymicola. General regulatory proteins in Penicillium that respond to environmental cues such as pH and carbon source may also play a role in controlling the production of Pyranonigrin A.

Conclusion

The identification and characterization of the Pyranonigrin A biosynthetic gene cluster provide valuable insights into the genetic and enzymatic basis for the production of this unique natural product. The elucidation of the biosynthetic pathway opens up opportunities for the engineered biosynthesis of Pyranonigrin A and its analogs with potentially improved therapeutic properties. Further investigation into the regulatory networks controlling this gene cluster will be crucial for optimizing its production and for the discovery of novel pyranonigrin-like compounds.

References

The Biological Versatility of Pyranonigrin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyranonigrin A is a fungal secondary metabolite belonging to the pyranonigrin family of compounds, characterized by a distinctive pyrano[2,3-c]pyrrole bicyclic skeleton.[1] First isolated from Aspergillus niger, this natural product has garnered significant attention within the scientific community due to its diverse and promising biological activities.[1] This technical guide provides an in-depth analysis of the known biological functions of Pyranonigrin A, presenting quantitative data, detailed experimental methodologies, and visual representations of its biosynthetic pathway and proposed mechanisms of action.

Antimicrobial Activity

Pyranonigrin A has demonstrated notable antimicrobial properties against a range of pathogenic microorganisms. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quantitative Antimicrobial Data

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | ATCC 27853 | 14.5 - 31 | [2] |

| Escherichia coli | ATCC 25922 | 58.3 - 121 | [2] |

| Staphylococcus aureus | Not Specified | 0.5 mg/mL (500 µg/mL) | [2] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a standardized and widely accepted technique in microbiology.

1. Preparation of Materials:

-

Microorganism: A pure, overnight culture of the test microorganism grown in a suitable broth medium.

-

Pyranonigrin A: A stock solution of known concentration, typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO).

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for bacteria.

-

96-Well Microtiter Plates: Sterile, U- or flat-bottom plates.

2. Inoculum Preparation:

-

Several colonies of the test microorganism are transferred to a sterile broth.

-

The broth is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

The bacterial suspension is then diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Pyranonigrin A:

-

A two-fold serial dilution of the Pyranonigrin A stock solution is performed across the wells of the microtiter plate using the growth medium. This creates a gradient of decreasing concentrations of the compound.

-

Control wells are included: a positive control (medium with inoculum, no compound) and a negative control (medium only).

4. Incubation:

-

The inoculated microtiter plates are incubated at an appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

5. Determination of MIC:

-

Following incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of Pyranonigrin A at which there is no visible growth of the microorganism.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant Activity

Pyranonigrin A is recognized for its antioxidant properties, primarily its ability to scavenge free radicals. This activity is commonly assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Quantitative Antioxidant Data

Currently, specific IC50 values for the DPPH radical scavenging activity of Pyranonigrin A are not consistently reported in the available literature. However, it is described as having 1,1-diphenyl-2-picrylhydrazyl (B32988) radical scavenging activity.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a colorimetric method used to evaluate the antioxidant capacity of a compound.

1. Reagent Preparation:

-

DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695) and stored in the dark.

-

Pyranonigrin A: A series of dilutions of Pyranonigrin A are prepared in the same solvent.

-

Positive Control: A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

2. Assay Procedure:

-

In a 96-well microtiter plate, a specific volume of each Pyranonigrin A dilution is mixed with the DPPH solution.

-

A blank well containing only the solvent and DPPH solution is also prepared.

-

The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

3. Measurement and Calculation:

-

The absorbance of each well is measured at a wavelength of approximately 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample.

-

The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of Pyranonigrin A.

DPPH Assay Experimental Workflow

Caption: Workflow for the DPPH radical scavenging assay.

Cytotoxic Activity

The cytotoxic potential of Pyranonigrin A has been evaluated against the L5178Y mouse lymphoma cell line.

Quantitative Cytotoxicity Data

| Cell Line | Activity | Reference |

| L5178Y Mouse Lymphoma | Weak cytotoxicity (15% inhibition at an unspecified concentration) |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Culture and Seeding:

-

The target cancer cell line (e.g., L5178Y) is cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

-

Cells are treated with various concentrations of Pyranonigrin A and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

Control wells include cells treated with the vehicle (e.g., DMSO) and untreated cells.

3. MTT Addition and Incubation:

-

After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.

-

The plate is incubated for a further 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into insoluble purple formazan (B1609692) crystals.

4. Solubilization and Measurement:

-

The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured at a wavelength of approximately 570 nm using a microplate reader.

5. Data Analysis:

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

MTT Assay Experimental Workflow

Caption: Workflow for the MTT cytotoxicity assay.

Potential as a SARS-CoV-2 Main Protease (Mpro/3CLpro) Inhibitor (In Silico)

A computational study has proposed Pyranonigrin A as a potential inhibitor of the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. This protease is a crucial enzyme for viral replication, making it an attractive target for antiviral drug development. The study, which utilized molecular docking and dynamics simulations, suggested that Pyranonigrin A could bind to the active site of Mpro with high affinity.

It is critical to note that this is a computational prediction, and in vitro or in vivo experimental validation of this activity has not yet been reported.

Proposed Mechanism (from computational modeling)

Molecular docking simulations indicate that Pyranonigrin A can fit into the substrate-binding pocket of the SARS-CoV-2 Mpro. The proposed interaction involves the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site, potentially inhibiting the enzyme's function.

Logical Relationship of Proposed SARS-CoV-2 Mpro Inhibition

References

Pyranonigrin A: A Technical Guide to its Antioxidant Properties

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pyranonigrin A is a fungal secondary metabolite, primarily isolated from species such as Aspergillus niger and Penicillium thymicola, that has garnered significant interest for its potent antioxidant properties[1][2]. This document provides a comprehensive technical overview of the antioxidant activities of Pyranonigrin A, including its radical scavenging capabilities, the experimental protocols used for its evaluation, and its biosynthetic pathway. Quantitative data from relevant studies are presented to offer a comparative perspective on its efficacy. The information is intended to serve as a foundational resource for researchers exploring its therapeutic and drug development potential.

Mechanism of Antioxidant Action

Pyranonigrin A exerts its antioxidant effects primarily through direct free radical scavenging. Its unique pyrano[2,3-c]pyrrole bicyclic skeleton is believed to be crucial for this activity[1]. The compound has been explicitly identified as an effective 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging agent[1][2].

The production of Pyranonigrin A appears to be a protective mechanism for the producing organism against oxidative stress. For instance, an Aspergillus niger strain isolated from the International Space Station (ISS) showed enhanced production of Pyranonigrin A, which is hypothesized to be an adaptive response to the high-radiation environment[3]. This elevated production correlates with increased resistance to UV radiation, suggesting that Pyranonigrin A plays a direct role in neutralizing reactive oxygen species (ROS) generated by environmental stressors[3]. By mitigating ROS, Pyranonigrin A helps prevent oxidative damage to vital cellular components such as DNA, proteins, and lipids[3].

Quantitative Antioxidant Activity

While Pyranonigrin A is consistently cited for its potent antioxidant and radical scavenging activity, specific IC50 or EC50 values are not detailed in the provided search results. However, for comparative purposes, data for a structurally related compound, Pyranonigrin L, is available.

| Compound | Assay | Result | Source Organism | Reference |

| Pyranonigrin A | DPPH Radical Scavenging | Potent activity reported | Aspergillus niger | [1][2][4] |

| Pyranonigrin L | Antioxidant Activity | EC50: 553 μM | Penicillium adametzii | [5] |

Experimental Protocols & Workflows

The most common method cited for evaluating the antioxidant properties of Pyranonigrin A is the DPPH free radical scavenging assay.

Detailed Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from standard methodologies for assessing the free radical scavenging capacity of natural compounds[6].

-

Preparation of Reagents:

-

DPPH Solution: Prepare a 0.5 mmol/L solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol (B129727).

-

Test Compound Stock: Dissolve Pyranonigrin A in methanol to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Serial Dilutions: Prepare a series of dilutions of the Pyranonigrin A stock solution in methanol to achieve a range of final concentrations for testing (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).

-

Positive Control: Prepare solutions of a known antioxidant, such as Vitamin C or Trolox, at the same concentrations as the test compound.

-

Blank: Use methanol.

-

-

Assay Procedure:

-

Pipette 5 µL of each test compound dilution, positive control, or blank into separate wells of a 96-well microtiter plate.

-

Add 195 µL of the DPPH solution to each well.

-

Shake the plate vigorously for 1 minute.

-

Incubate the plate in the dark at 37°C for 30 minutes.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity:

-

The DPPH free radical scavenging rate is calculated using the following formula:

-

Scavenging Rate (%) = [1 – (A_sample – A_blank) / A_control] × 100

-

Where:

-

A_sample is the absorbance of the well with the test compound.

-

A_blank is the absorbance of the well with methanol only.

-

A_control is the absorbance of the well with DPPH and methanol (no test compound).

-

-

-

-

IC50 Determination:

-

Plot the scavenging percentage against the concentration of Pyranonigrin A. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined from this curve.

-

Visualized Workflow: DPPH Assay

Caption: Workflow for determining antioxidant activity using the DPPH radical scavenging assay.

Biosynthesis of Pyranonigrin A

Understanding the biosynthesis of Pyranonigrin A is critical for its potential biotechnological production. Isotope labeling studies have shown its backbone is derived from four acetate (B1210297) units and one glycine (B1666218) unit[1]. The biosynthetic gene cluster (pyr) has been identified in Penicillium thymicola, and it involves four essential genes: pyrA, pyrB, pyrC, and pyrD[1][3].

-

PyrA (PKS-NRPS): A hybrid polyketide synthase-nonribosomal peptide synthetase enzyme initiates the synthesis, creating a tetramic acid intermediate from acetate and glycine precursors[1].

-

PyrC (Monooxygenase): A flavin-dependent monooxygenase performs an epoxidation-mediated cyclization to form the characteristic pyrano[2,3-c]pyrrole core[1].

-

PyrB (P450 Oxidase): This cytochrome P450 enzyme completes the synthesis by catalyzing the final two modification steps: a dehydrogenation and a hydroxylation to yield Pyranonigrin A[1].

Visualized Pathway: Pyranonigrin A Biosynthesis

Caption: Proposed enzymatic steps in the biosynthesis of Pyranonigrin A from primary metabolites.

Conclusion and Future Directions

Pyranonigrin A is a well-documented antioxidant with potent free radical scavenging properties. Its role in protecting organisms from oxidative stress highlights its potential for therapeutic applications, particularly in diseases where ROS play a significant pathological role. While qualitative data confirms its activity, further research is needed to establish precise quantitative metrics like IC50 values against various radicals and in different cellular models. The elucidation of its biosynthetic pathway opens avenues for heterologous expression and metabolic engineering to produce Pyranonigrin A at scales suitable for pharmacological investigation and development.

References

- 1. Identification of the Pyranonigrin A Biosynthetic Gene Cluster by Genome Mining in Penicillium thymicola IBT 5891 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Frontiers | Metabolomic Analysis of Aspergillus niger Isolated From the International Space Station Reveals Enhanced Production Levels of the Antioxidant Pyranonigrin A [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyranonigrin L, a New Antioxidant, Produced by the Hot Spring-derived Fungus Penicillium adametzii BF-0003 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Four New Pyranones from the Sponge-Derived Fungus Aspergillus versicolor - PMC [pmc.ncbi.nlm.nih.gov]

Pyranonigrin A: A Technical Guide to its Natural Sources, Producers, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyranonigrin A is a fungal secondary metabolite belonging to the pyranonigrin family of antioxidants. These compounds are characterized by a unique pyrano[2,3-c]pyrrole bicyclic skeleton, a rare structural motif in nature.[1] First identified for its potent 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity, Pyranonigrin A has garnered interest for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the natural sources and producers of Pyranonigrin A, quantitative production data, detailed experimental protocols for its isolation and characterization, and an elucidation of its biosynthetic pathway.

Natural Sources and Fungal Producers of Pyranonigrin A

Pyranonigrin A is primarily produced by filamentous fungi, with several species of Aspergillus and Penicillium being the most prominent sources. The producing organisms are found in diverse environments, from terrestrial soil to marine ecosystems and even in unique, isolated environments like the International Space Station (ISS).

Primary Producers:

-

Aspergillus niger : This ubiquitous fungus is a well-documented producer of Pyranonigrin A and other members of the pyranonigrin family.[1][2] It is considered a robust producer and a model organism for studying the biosynthesis of these compounds.[2] Notably, an A. niger strain (JSC-093350089) isolated from the International Space Station exhibited a remarkable 6000% increase in Pyranonigrin A production compared to the terrestrial reference strain ATCC 1015, suggesting that environmental stressors like microgravity and radiation may influence its biosynthesis.[3][4]

-

Penicillium thymicola : This species has been a key organism in elucidating the biosynthetic gene cluster of Pyranonigrin A.[5] Its production of Pyranonigrin A is notably induced by the presence of starch in the culture medium.[5]

-

Aspergillus tubingensis : An endophytic fungus isolated from the apple tree (Malus domestica), A. tubingensis has been identified as a producer of Pyranonigrin A.[2] This species is particularly interesting as it is considered non-mycotoxinogenic, making it a potentially safer source for biotechnological production.[1]

-

Penicillium brocae : An endophytic fungus isolated from the marine mangrove plant Avicennia marina, P. brocae has also been shown to produce Pyranonigrin A.[6] The isolation from a marine-derived fungus highlights the diverse ecological niches of Pyranonigrin A producers.

Quantitative Production of Pyranonigrin A

The yield of Pyranonigrin A can vary significantly depending on the producing organism, strain, and cultivation conditions. The following table summarizes the available quantitative data on Pyranonigrin A production.

| Producer Organism | Strain | Cultivation Conditions | Yield (mg/L) | Reference |

| Penicillium thymicola | IBT 5891 | Liquid medium supplemented with starch | 3 | [5] |

| Aspergillus nidulans | (Heterologous host) | Expressing the pyr gene cluster from P. thymicola | 0.1 | [5] |

| Aspergillus niger | JSC-093350089 (ISS isolate) | Glucose Minimal Medium (GMM), 5 days | 6000% increase vs. ATCC 1015 | [3] |

| Aspergillus niger | ATCC 1015 (Terrestrial) | Glucose Minimal Medium (GMM), 5 days | Basal levels | [3] |

Biosynthesis of Pyranonigrin A

The biosynthesis of Pyranonigrin A is orchestrated by a dedicated biosynthetic gene cluster (pyr cluster in P. thymicola). The core of this pathway is a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) enzyme.[5]

The backbone of Pyranonigrin A is derived from four acetate (B1210297) units and one glycine (B1666218) unit.[5] The PKS module of the hybrid enzyme is responsible for the iterative condensation of acetate units to form a polyketide chain. The NRPS module then incorporates a glycine molecule.[5] Following the synthesis of the initial polyketide-peptide hybrid, a series of enzymatic modifications, including cyclization and oxidation, are carried out by tailoring enzymes encoded within the gene cluster. Key enzymes in this process include a flavin-dependent monooxygenase (PyrC) and a cytochrome P450 monooxygenase (PyrB).[6]

Experimental Protocols

This section provides detailed methodologies for the cultivation of producing fungi, extraction, purification, and analysis of Pyranonigrin A, as well as a protocol for gene knockout studies to investigate its biosynthesis.

Cultivation of Aspergillus niger for Pyranonigrin A Production

-

Media Preparation : Prepare Glucose Minimal Medium (GMM) agar (B569324) plates. The composition per liter is: 10 g glucose, 6 g NaNO₃, 0.52 g KCl, 0.52 g MgSO₄·7H₂O, 1.52 g KH₂PO₄, 2 mL of trace element solution, and 15 g agar. Adjust pH to 6.5.

-

Inoculation : Inoculate the GMM agar plates with Aspergillus niger spores to a final concentration of 1 x 10⁷ spores per plate (10 cm diameter).

-

Incubation : Incubate the plates at 28°C for 5 days in the dark.

Extraction of Pyranonigrin A

-

Harvesting : After the incubation period, chop the agar from the culture plates into small pieces.

-

Solvent Extraction (Step 1) : Transfer the agar pieces to a suitable flask and add 25 mL of methanol (B129727). Sonicate the mixture for 1 hour.

-

Filtration (Step 1) : Filter the mixture through Whatman No. 1 filter paper to separate the methanol extract.

-

Solvent Extraction (Step 2) : To the remaining agar, add 25 mL of a 1:1 (v/v) mixture of methanol and dichloromethane. Sonicate for another hour.

-

Filtration (Step 2) : Filter the mixture again and combine the filtrates from both extraction steps.

-

Concentration : Evaporate the combined solvent extract in vacuo to dryness.

-

Re-dissolution : Re-dissolve the dried extract in 2 mL of 20% dimethyl sulfoxide (B87167) (DMSO) in methanol for subsequent analysis.

Purification and Analysis of Pyranonigrin A by HPLC-DAD-MS

-

Chromatographic System : Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a Photodiode Array Detector (DAD) and coupled to a Mass Spectrometer (MS).

-

Column : A reverse-phase C18 column (e.g., 3 µm particle size, 2.1 x 100 mm) is suitable for separation.

-

Mobile Phase :

-

Solvent A: 5% acetonitrile (B52724) in water with 0.05% formic acid.

-

Solvent B: 95% acetonitrile in water with 0.05% formic acid.

-

-

Gradient Elution :

-

0-5 min: 0% B

-

5-35 min: 0-100% B (linear gradient)

-

35-40 min: 100% B (isocratic)

-

40-45 min: 100-0% B (linear gradient)

-

45-50 min: 0% B (re-equilibration)

-

-

Flow Rate : Set the flow rate to 125 µL/min.

-

Detection :

-

DAD : Monitor the elution profile across a range of UV-Vis wavelengths to identify the characteristic absorbance spectrum of Pyranonigrin A.

-

MS : Operate the mass spectrometer in positive ion mode to detect the [M+H]⁺ ion of Pyranonigrin A at m/z 224.

-

Gene Knockout in Aspergillus niger using CRISPR/Cas9

This protocol provides a general workflow for deleting a target gene (e.g., pyrA) in the Pyranonigrin A biosynthetic gene cluster to confirm its function.

-

sgRNA Design and Synthesis : Design and synthesize single guide RNAs (sgRNAs) that target the gene of interest (pyrA) for Cas9-mediated cleavage.[7][8][9]

-

Donor DNA Construction : Construct a donor DNA fragment containing a selectable marker (e.g., a gene conferring resistance to an antibiotic) flanked by homologous regions upstream and downstream of the target gene.[10][11]

-

Protoplast Preparation : Prepare protoplasts from young mycelia of Aspergillus niger by enzymatic digestion of the fungal cell wall.[7]

-

Co-transformation : Co-transform the protoplasts with the Cas9-expressing plasmid, the synthesized sgRNAs, and the donor DNA fragment using a polyethylene (B3416737) glycol (PEG)-mediated method.[7][8]

-

Selection of Transformants : Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic to select for transformants that have integrated the donor DNA.

-

Genomic DNA Extraction and PCR Verification : Isolate genomic DNA from the selected transformants and perform PCR using primers flanking the target gene to confirm its deletion and the correct integration of the selectable marker.[4]

-

Metabolite Analysis : Cultivate the confirmed gene knockout mutant and the wild-type strain under Pyranonigrin A-producing conditions. Extract the secondary metabolites and analyze by HPLC-MS to confirm the abolishment of Pyranonigrin A production in the mutant.[4]

Conclusion

Pyranonigrin A remains a compound of significant interest due to its unique chemical structure and antioxidant properties. The identification of its biosynthetic gene cluster and the development of genetic tools for its producing organisms, such as Aspergillus niger and Penicillium thymicola, have opened up avenues for further research and potential biotechnological applications. The detailed methodologies provided in this guide are intended to facilitate further exploration of Pyranonigrin A, from the discovery of new producers to the elucidation of its full therapeutic potential through metabolic engineering and drug development efforts.

References

- 1. Reconstruction of a genome-scale metabolic model and in-silico flux analysis of Aspergillus tubingensis: a non-mycotoxinogenic citric acid-producing fungus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Phytobiological Investigation of Bioactive Secondary Metabolites from the Malus domestica-Derived Endophytic Fungus Aspergillus tubingensis Strain AN103 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Metabolomic Analysis of Aspergillus niger Isolated From the International Space Station Reveals Enhanced Production Levels of the Antioxidant Pyranonigrin A [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification of the Pyranonigrin A Biosynthetic Gene Cluster by Genome Mining in Penicillium thymicola IBT 5891 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for gene characterization in Aspergillus niger using 5S rRNA-CRISPR-Cas9-mediated Tet-on inducible promoter exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for gene characterization in Aspergillus niger using 5S rRNA-CRISPR-Cas9-mediated Tet-on inducible promoter exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. escholarship.org [escholarship.org]

Methodological & Application

Application Notes & Protocols: Isolation of Pyranonigrin A from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyranonigrin A is a fungal secondary metabolite belonging to the pyranonigrin family of compounds, which are characterized by a unique pyrano[2,3-c]pyrrole bicyclic skeleton.[1] First isolated from Aspergillus niger, this compound has garnered significant interest within the scientific community due to its potent antioxidant and antimicrobial properties.[2][3][4] Structurally, Pyranonigrin A is a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) hybrid metabolite.[1] Its biosynthesis involves a complex pathway, and the responsible gene cluster has been identified in several fungal species, including Aspergillus niger and Penicillium thymicola.

These application notes provide a comprehensive overview and detailed protocols for the isolation, purification, and characterization of Pyranonigrin A from fungal cultures. The methodologies described are compiled from various scientific studies and are intended to serve as a guide for researchers in natural product chemistry, mycology, and drug discovery.

Biological Activity and Applications

Pyranonigrin A exhibits a range of biological activities that make it a promising candidate for further investigation in drug development. Its notable properties include:

-

Antioxidant Activity: Pyranonigrin A is a potent 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenger, demonstrating significant antioxidant capabilities. This activity is attributed to its chemical structure, which allows for the donation of a hydrogen atom to stabilize free radicals.

-

Antimicrobial Activity: Studies have shown that Pyranonigrin A possesses significant antimicrobial activity against a broad spectrum of human and plant pathogens. It has shown efficacy against both Gram-positive and Gram-negative bacteria.

The diverse biological properties of Pyranonigrin A highlight its potential for applications in the pharmaceutical and agrochemical industries. Further research into its mechanism of action and potential therapeutic uses is warranted.

Producing Organisms

Pyranonigrin A has been isolated from several fungal species, indicating its distribution across different genera. The primary producers include:

-

Aspergillus niger : This is the most commonly cited source of Pyranonigrin A. Various strains, including ATCC 1015 and marine-derived isolates, are known to produce this compound.

-

Aspergillus tubingensis : An endophytic fungus identified as a producer of Pyranonigrin A.

-

Aspergillus violaceofuscus : This species produces Pyranoviolin A, a structural analog of Pyranonigrin A.

-

Penicillium brocae : A marine mangrove-associated fungus from which Pyranonigrin A has been isolated.

-

Penicillium thymicola : Genome mining has identified a biosynthetic gene cluster for Pyranonigrin A in this species.

-

Aspergillus awamori and Aspergillus saitoi : These fungi, used in the production of rice mold starters, have also been found to produce Pyranonigrin A.

Data Presentation

Table 1: Fungal Strains and Culture Conditions for Pyranonigrin A Production

| Fungal Strain | Media | Incubation Time | Temperature | Reference |

| Aspergillus niger JSC-093350089 | GMM agar (B569324) plates | 5 days | 28°C | |

| Aspergillus niger ATCC 1015 | GMM agar plates | 5 days | 28°C | |

| Aspergillus tubingensis AN103 | Solid rice medium | Not Specified | Not Specified | |

| Aspergillus violaceofuscus CBS 115571 | YES agar plates | 9 days | 25°C | |

| Aspergillus saitoi | Steamed rice | 7 days | 30°C | |

| Penicillium thymicola IBT 5891 | Heterologous expression in A. nidulans | 4 days | Not Specified |

Table 2: Extraction and Purification Parameters for Pyranonigrin A

| Fungal Strain | Extraction Solvents | Purification Method | Yield | Reference |

| Aspergillus niger JSC-093350089 | Methanol (B129727), 1:1 Methanol-Dichloromethane | HPLC-DAD-MS | Not Specified | |

| Aspergillus violaceofuscus CBS 115571 | Ethyl acetate | Not Specified | Not Specified | |

| Aspergillus saitoi | Methanol | Preparative HPLC | 14.6 mg from 50 g rice mold starter | |

| Penicillium thymicola IBT 5891 (in A. nidulans) | Not Specified | LC-MS | 0.1 mg/L |

Experimental Protocols

Protocol 1: Culturing of Aspergillus niger for Pyranonigrin A Production

This protocol is based on the methodology described for Aspergillus niger JSC-093350089 and ATCC 1015.

Materials:

-

Aspergillus niger strain (e.g., ATCC 1015)

-

Glucose Minimal Medium (GMM) agar plates

-

Sterile distilled water

-

Hemocytometer or spectrophotometer for spore counting

-

Incubator

Procedure:

-

Prepare GMM agar plates according to standard recipes.

-

Grow the Aspergillus niger strain on a PDA plate for 7 days at 30°C to induce sporulation.

-

Harvest the spores by flooding the plate with sterile distilled water and gently scraping the surface with a sterile loop.

-

Determine the spore concentration using a hemocytometer or by measuring the optical density.

-

Inoculate GMM agar plates with 1 x 10^7 spores per Petri dish (D = 10 cm).

-

Incubate the plates at 28°C for 5 days.

Protocol 2: Extraction of Pyranonigrin A from Aspergillus niger Solid Culture

This protocol is adapted from the methods used for Aspergillus niger solid cultures.

Materials:

-

Fungal culture plates from Protocol 1

-

Methanol (MeOH)

-

Dichloromethane (CH2Cl2)

-

Sonicator

-

Filtration apparatus (e.g., Buchner funnel with Whatman filter paper)

-

Rotary evaporator

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

After the incubation period, chop the agar from the culture plates into small pieces.

-

Transfer the agar pieces to a flask and add 25 mL of methanol.

-

Sonicate the mixture for 1 hour.

-

Filter the mixture to separate the extract from the solid residue.

-

To the solid residue, add 25 mL of a 1:1 mixture of methanol and dichloromethane.

-

Sonicate the mixture for another 1 hour.

-

Filter the mixture and combine the two filtrates.

-

Evaporate the combined extract to dryness in vacuo using a rotary evaporator.

-

Re-dissolve the dried extract in 2 mL of 20% DMSO in methanol for subsequent analysis.

Protocol 3: Purification of Pyranonigrin A by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the purification of Pyranonigrin A based on common laboratory practices. Specific parameters may need to be optimized.

Materials:

-

Crude extract from Protocol 2

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

-

C18 reverse-phase HPLC column

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (optional, as a mobile phase modifier)

Procedure:

-

Filter the re-dissolved crude extract through a 0.22 µm syringe filter.

-

Equilibrate the C18 HPLC column with the initial mobile phase conditions (e.g., 90% water, 10% acetonitrile).

-

Inject an appropriate volume (e.g., 10 µL) of the filtered extract onto the column.

-

Run a gradient elution program, for example, from 10% to 100% acetonitrile over 30 minutes.

-

Monitor the elution profile using the PDA detector at relevant wavelengths (e.g., 254 nm and 295 nm).

-

Collect fractions corresponding to the peak of interest based on retention time and UV-Vis spectrum.

-

Analyze the collected fractions by mass spectrometry to confirm the presence of Pyranonigrin A (molecular weight: 223.05 g/mol ).

-

Pool the pure fractions and evaporate the solvent to obtain purified Pyranonigrin A.

Mandatory Visualizations

Caption: Workflow for the isolation and purification of Pyranonigrin A.

Caption: Simplified biosynthetic pathway of Pyranonigrin A.

References

Application Notes and Protocols for the Purification of Pyranonigrin A using HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyranonigrin A is a fungal secondary metabolite, primarily produced by species such as Aspergillus niger, that has garnered interest for its antioxidant properties.[1][2] As a member of the pyranonigrin family, it features a unique pyrano[2,3-c]pyrrole bicyclic skeleton.[1] Effective purification of Pyranonigrin A is crucial for detailed bioactivity screening, structural elucidation, and further drug development endeavors. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of such natural products, offering high resolution and efficiency.

This document provides detailed application notes and protocols for the purification of Pyranonigrin A using both analytical and preparative HPLC. The methodologies described are compiled from existing literature and established principles of chromatography.

Data Presentation

Table 1: Analytical HPLC Method Parameters for Pyranonigrin A Analysis

| Parameter | Value | Reference |

| Column | Reverse-phase C18 (3 µm; 2.1 x 100 mm) | [3] |

| Mobile Phase A | 5% Acetonitrile in Water + 0.05% Formic Acid | [3] |

| Mobile Phase B | 95% Acetonitrile in Water + 0.05% Formic Acid | |

| Gradient Program | 0-5 min: 0% B; 5-35 min: 0-100% B; 40-45 min: 100-0% B; 45-50 min: 0% B (re-equilibration) | |

| Flow Rate | 125 µL/min | |

| Detection | Diode-Array Detection (DAD) and Mass Spectrometry (MS) | |

| Injection Volume | 10 µL |

Table 2: Proposed Preparative HPLC Method Parameters for Pyranonigrin A Purification

| Parameter | Proposed Value | Rationale |

| Column | Reverse-phase C18 (5-10 µm; 20 x 250 mm) | Standard for preparative scale-up. |

| Mobile Phase A | Water with 0.1% Formic Acid | Standard for preparative RP-HPLC. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard for preparative RP-HPLC. |

| Gradient Program | Optimized based on analytical run; e.g., a focused gradient around the elution of Pyranonigrin A. | To improve resolution and throughput. |

| Flow Rate | 15-20 mL/min | Scaled up from analytical flow rate. |

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm or 280 nm) | For triggering fraction collection. |

| Sample Loading | 10-100 mg of crude extract | Dependent on column size and purity of the extract. |

Experimental Protocols

Fungal Culture and Extraction of Crude Pyranonigrin A

This protocol is a general guideline for the extraction of secondary metabolites from fungal cultures.

Materials:

-

Aspergillus niger culture

-

Appropriate liquid or solid growth medium

-

Ethyl acetate

-

Dichloromethane

-

Rotary evaporator

-

Sonicator

-

Filtration apparatus

Procedure:

-

Cultivate Aspergillus niger in a suitable medium to promote the production of Pyranonigrin A.

-

After the incubation period, harvest the fungal biomass and/or the culture broth.

-